molecular formula C16H22F6N2O6 B12446889 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate

Katalognummer: B12446889
Molekulargewicht: 452.35 g/mol
InChI-Schlüssel: DZYGADBKHJHQNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is a chemical compound with the molecular formula C12H18N2O.2C2HF3O2.H2O. It is a salt formed by the combination of 1-(2-methoxybenzyl)piperazine and trifluoroacetic acid, with water of hydration. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)piperazine bis(trifluoroacetate) hydrate typically involves the reaction of 1-(2-methoxybenzyl)piperazine with trifluoroacetic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1-(2-methoxybenzyl)piperazine bis(trifluoroacetate) hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Eigenschaften

Molekularformel

C16H22F6N2O6

Molekulargewicht

452.35 g/mol

IUPAC-Name

1-[(2-methoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid;hydrate

InChI

InChI=1S/C12H18N2O.2C2HF3O2.H2O/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;2*3-2(4,5)1(6)7;/h2-5,13H,6-10H2,1H3;2*(H,6,7);1H2

InChI-Schlüssel

DZYGADBKHJHQNU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.